molecular formula C7H12O2 B14628130 (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol CAS No. 54483-55-5

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol

Cat. No.: B14628130
CAS No.: 54483-55-5
M. Wt: 128.17 g/mol
InChI Key: UPMJCBJKDZVWNI-BQBZGAKWSA-N
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Description

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol is a chiral organic compound with a cyclopentene ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. The reaction conditions often include controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol: A stereoisomer with different spatial arrangement of atoms.

    Cyclopent-3-en-1-ol: A simpler compound without the hydroxyethyl group.

    2-(2-Hydroxyethyl)cyclopentanol: A related compound with a saturated cyclopentane ring.

Uniqueness

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications where chirality and specific interactions are important.

Properties

CAS No.

54483-55-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,2R)-2-(2-hydroxyethyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h1-2,6-9H,3-5H2/t6-,7-/m0/s1

InChI Key

UPMJCBJKDZVWNI-BQBZGAKWSA-N

Isomeric SMILES

C1C=C[C@H]([C@H]1O)CCO

Canonical SMILES

C1C=CC(C1O)CCO

Origin of Product

United States

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